molecular formula C27H22FN3O2S B2830373 (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892418-09-6

(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2830373
CAS No.: 892418-09-6
M. Wt: 471.55
InChI Key: XYBUJWRXLKJBJM-UHFFFAOYSA-N
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Description

The compound {2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol is a complex organic molecule featuring a pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and mechanochemical synthesis are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

{2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

{2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol: has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol: stands out due to its unique combination of functional groups and structural features, which confer specific reactivity and biological activity not commonly found in other similar compounds .

Properties

IUPAC Name

[7-[(4-ethenylphenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2S/c1-3-17-4-6-18(7-5-17)15-34-27-23-12-22-20(14-32)13-29-16(2)24(22)33-26(23)30-25(31-27)19-8-10-21(28)11-9-19/h3-11,13,32H,1,12,14-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBUJWRXLKJBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=C(C=C5)C=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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